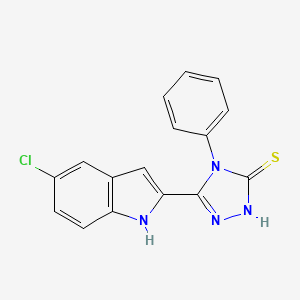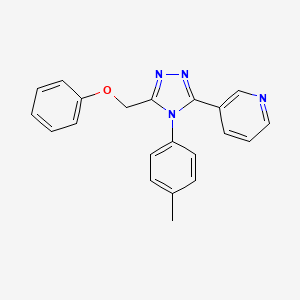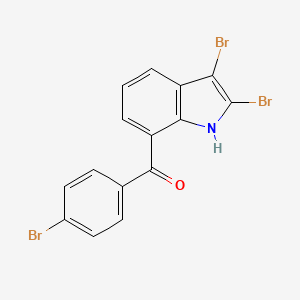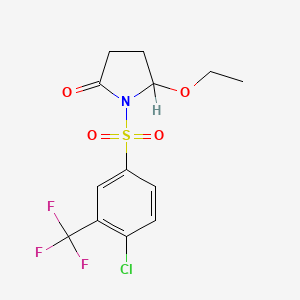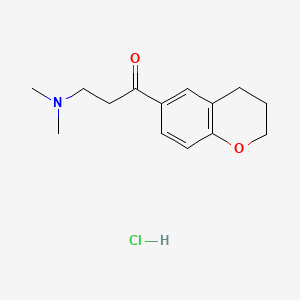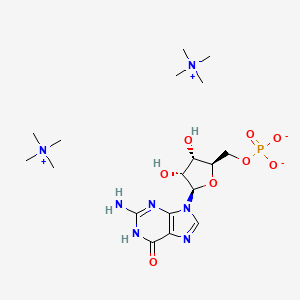
Tetramethylammonium guanosine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium guanosine 5'-monophosphate (TMAGMP) is a chemical compound that combines the properties of tetramethylammonium and guanosine 5'-monophosphate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TMAGMP can be synthesized through a series of chemical reactions involving guanosine and tetramethylammonium salts
Industrial Production Methods: In an industrial setting, the production of TMAGMP involves large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions: TMAGMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of TMAGMP, as well as substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
TMAGMP has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in nucleotide metabolism and cellular processes.
Medicine: Investigated for potential therapeutic uses, such as in gene therapy and drug delivery systems.
Industry: Employed in the development of new materials and biotechnological products.
Mecanismo De Acción
TMAGMP is compared with other similar compounds, such as guanosine monophosphate (GMP) and other nucleotide derivatives. Its uniqueness lies in the presence of the tetramethylammonium group, which imparts distinct chemical and biological properties.
Comparación Con Compuestos Similares
Guanosine monophosphate (GMP)
Adenosine monophosphate (AMP)
Cytidine monophosphate (CMP)
Uridine monophosphate (UMP)
This comprehensive overview provides a detailed understanding of Tetramethylammonium guanosine 5'-monophosphate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89999-10-0 |
|---|---|
Fórmula molecular |
C18H36N7O8P |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetramethylazanium |
InChI |
InChI=1S/C10H14N5O8P.2C4H12N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;2*1-5(2,3)4/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1-4H3/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
BZINBGDEHSDKAT-LGVAUZIVSA-L |
SMILES isomérico |
C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canónico |
C[N+](C)(C)C.C[N+](C)(C)C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


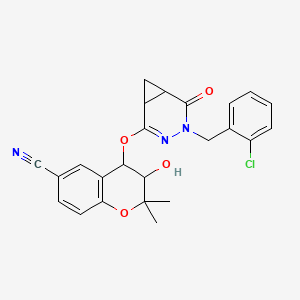
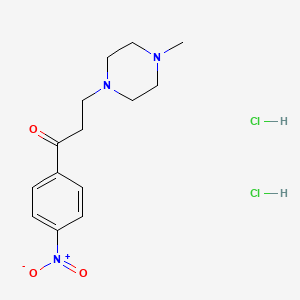
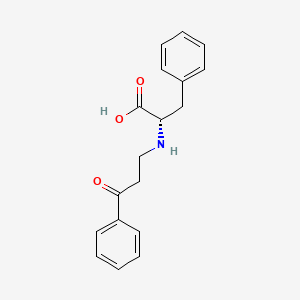
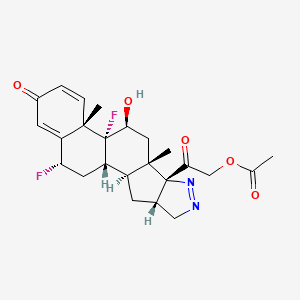
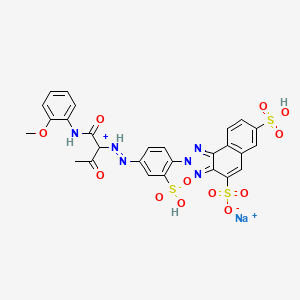
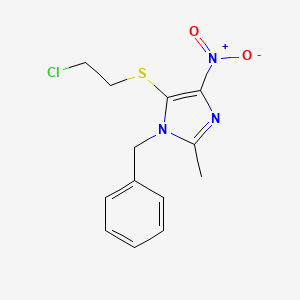
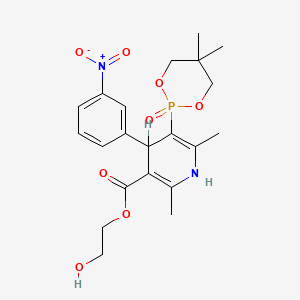
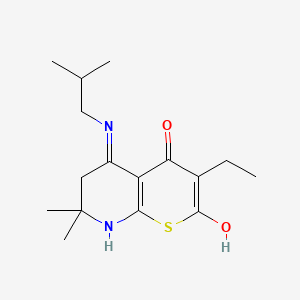
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
